(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid
Overview
Description
(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C14H23BO3.
Mechanism of Action
Target of Action
(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is an organoboron compound . It is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the compound interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the organoboron group from the boron atom to the palladium atom . The reaction conditions are exceptionally mild and tolerant of various functional groups .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The product of the reaction depends on the specific organoboron reagent and the electrophilic organic group used .
Result of Action
The result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction requires an inert atmosphere and room temperature . The compound itself is a solid and is stored under normal shipping temperatures . The efficacy and stability of the compound can be affected by these and other factors, such as the presence of other reagents and the specific conditions of the reaction .
Biochemical Analysis
Biochemical Properties
It is known that boronic acids can interact with various enzymes and proteins . These interactions often involve the formation of covalent bonds, which can alter the function of the interacting biomolecules .
Molecular Mechanism
It is known that boronic acids can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid in laboratory settings. Boronic acids are generally stable and do not degrade rapidly .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It is known that boronic acids can have toxic or adverse effects at high doses .
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butyl-4-hydroxyphenyl with boronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid has several applications in scientific research:
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in biochemical assays and drug design.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid: This compound has similar antioxidant properties and is used in polymer stabilization.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Known for its use in the synthesis of biodegradable hydrogels.
Uniqueness: (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is unique due to its boronic acid group, which imparts distinct reactivity and applications in cross-coupling reactions. This sets it apart from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16-18H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMIGOJEPFFIHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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